2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
Overview
Description
2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
“2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid” is a complex organic compound that contains a piperidine ring
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as ligands for receptors or as inhibitors for enzymes, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed in the body due to their lipophilic nature .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of piperidine derivatives can be affected by exposure to light, heat, or certain chemical reactions .
Biochemical Analysis
Biochemical Properties
2-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are vital for understanding the compound’s potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
Properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKOLSQTBWQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.